molecular formula C13H24O5 B13898058 Rel-tert-butyl 2-((4S,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Rel-tert-butyl 2-((4S,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Katalognummer: B13898058
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: CFRUAOXMCVQMFP-UWVGGRQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-tert-butyl 2-((4S,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is a chiral intermediate critical in the synthesis of statins, a class of drugs targeting HMG-CoA reductase for cholesterol management. Its structure features a 1,3-dioxane ring with a hydroxymethyl group at the 6-position and a tert-butyl ester at the 2-position. The (4S,6S) stereochemistry is pivotal for its biological activity and downstream reactivity in drug synthesis . The compound is classified as harmful (Xn; R22) under EU regulations, necessitating careful handling .

Eigenschaften

Molekularformel

C13H24O5

Molekulargewicht

260.33 g/mol

IUPAC-Name

tert-butyl 2-[(4S,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

InChI

InChI=1S/C13H24O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10,14H,6-8H2,1-5H3/t9-,10-/m0/s1

InChI-Schlüssel

CFRUAOXMCVQMFP-UWVGGRQHSA-N

Isomerische SMILES

CC1(O[C@@H](C[C@H](O1)CO)CC(=O)OC(C)(C)C)C

Kanonische SMILES

CC1(OC(CC(O1)CO)CC(=O)OC(C)(C)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the 1,3-Dioxane Ring

  • The 1,3-dioxane ring is typically formed by cyclization of appropriate diol and aldehyde or ketone precursors under acidic or Lewis acid catalysis.
  • Lewis acids such as methanesulfonic acid or other strong acids in solvents like toluene or tetrahydrofuran (THF) at temperatures ranging from 0°C to 75°C are employed to promote cyclization with stereochemical control.
  • Reaction times vary from 4 to 6 hours to ensure completion and high stereoselectivity.

Introduction of the Hydroxymethyl Group

  • The hydroxymethyl group at the 6-position can be introduced by reduction of the corresponding cyanomethyl intermediate.
  • Catalytic hydrogenation using Raney Nickel catalyst in the presence of saturated ammonia in methanol under hydrogen pressure (12-15 atm) at 45°C for 6 hours efficiently converts the cyanomethyl group to an aminoethyl intermediate, which can be further hydrolyzed or manipulated to yield the hydroxymethyl functionality.
  • This step is critical for maintaining the stereochemical integrity of the molecule.

Esterification to Install tert-Butyl Acetate

  • The esterification step involves reacting the hydroxymethyl-containing intermediate with tert-butyl alcohol under acid catalysis.
  • Acid catalysts such as acetyl chloride or methanesulfonic acid in dichloromethane (DCM) or toluene at ambient temperature (20°C) facilitate the formation of the tert-butyl ester.
  • Typical reaction times are 1 to 4 hours, with yields reported up to 88%.

Representative Synthetic Procedure Example

Step Reagents & Conditions Outcome & Yield
1. Cyclization Starting diol + aldehyde, methanesulfonic acid, toluene, 0–5°C, 4 h Formation of 1,3-dioxane ring with (4S,6S) stereochemistry, ~88% yield
2. Reduction Cyanomethyl intermediate, Raney Ni, saturated ammonia in methanol, H2 (12-15 atm), 45°C, 6 h Conversion to hydroxymethyl or aminoethyl intermediate, purity >99%, yield ~97.6%
3. Esterification Hydroxymethyl intermediate, tert-butyl alcohol, acetyl chloride or acid catalyst, DCM or toluene, 20°C, 1 h tert-Butyl ester formation, crystalline product, yield ~86-88%

Purification Techniques

  • Recrystallization: Using solvent mixtures such as toluene and hexane to isolate the product as white crystals with recovery around 76%.
  • Chromatography: Flash chromatography following treatment with dilute acid (e.g., 2N HCl in DCM/water) to remove stereochemical impurities and achieve diastereomeric excess greater than 99.99%.
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with C18 columns and acetonitrile/water gradients confirms purity in the range of 99.1–99.99%.

Analytical Characterization

Technique Purpose Typical Data
Nuclear Magnetic Resonance (¹H/¹³C NMR) Confirm stereochemistry and structure tert-butyl protons δ 1.40–1.44 ppm; characteristic signals for dioxane ring and hydroxymethyl group
Mass Spectrometry (MS) Molecular weight and fragmentation ESI-MS m/z 270.2 [M+H]⁺ consistent with molecular formula C14H23NO4
Optical Rotation Enantiomeric purity Specific rotation values confirm (4S,6S) configuration
High-Performance Liquid Chromatography (HPLC) Purity and diastereomeric excess >99% purity, >99.99% diastereomeric excess

Analyse Chemischer Reaktionen

Types of Reactions

(4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The dioxane ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the ester group can produce alcohols.

Wissenschaftliche Forschungsanwendungen

The query requests information on the applications of the chemical compound "Rel-tert-butyl 2-((4S,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate." However, it is important to note that the "(4S,6S)" stereochemistry might be a mistake. Based on the search results, the compound of interest is likely tert-Butyl (4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate .

Here's what the available data suggests about its applications:

Scientific Research Applications

Pharmaceutical Development: This compound is a valuable intermediate in synthesizing various pharmaceuticals, particularly drugs targeting specific biological pathways .

Cosmetic Formulations: It can be beneficial in formulating skincare products because of its unique structure, providing moisturizing properties and enhancing product stability .

Organic Synthesis: It is a versatile compound, ideal for pharmaceutical and organic synthesis applications .

Specific Properties:

  • Appearance: Typically a colorless to light yellow or light orange clear liquid .
  • Purity: Minimum 98.0% when tested via gas chromatography (GC) .
  • Specific Rotation: $$α]20/D -3.0 to -5.0 ° (C=2, MeOH) .

Chemical Identifiers:

  • CAS Number: 124655-09-0
  • Molecular Formula: C13H24O5
  • Molecular Weight: 260.33 g/mol
  • InChI Key: CFRUAOXMCVQMFP-ZJUUUORDSA-N
  • IUPAC Name: tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
  • SMILES: CC1(OC(CC(O1)CO)CC(=O)OC(C)(C)C)C

The search results also mention related compounds:

  • tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate : This compound has a molecular weight of 452.5 g/mol and the molecular formula C20H28N4O6S .
  • tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate : This compound has the molecular formula C13H22O5 .

Wirkmechanismus

The mechanism of action of (4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester involves its interaction with specific molecular targets. The hydroxymethyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The dioxane ring provides a rigid framework that can enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally analogous compounds differ in stereochemistry, substituents, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Stereochemistry Substituent (Position 6) Key Applications Notes
Target Compound (4S,6S) -CH2OH Statin intermediate Acute toxicity (Xn; R22); hydroxymethyl enables hydrogen bonding
tert-butyl 2-((4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (4R,6S) -CH2OAc Diastereoselective synthesis intermediate Acetate acts as a protecting group; synthesized via TsOH-catalyzed acetylation
tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate (4R,6S) -CHO Core intermediate for HMG-CoA reductase inhibitors Produced via TEMPO-mediated oxidation of hydroxymethyl precursor; high-purity solid
tert-butyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (4R,6S) -CH2Cl Rosuvastatin intermediate Chloromethyl group facilitates nucleophilic substitution; genotoxicity concerns as an impurity
tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (4R,6R) -CH2CH2NH2 Antiplasmodial agent precursor Aminoethyl enables coupling reactions; used in hybrid α,α-difluorophenol derivatives

Key Analysis

Stereochemistry : The (4S,6S) configuration of the target compound distinguishes it from analogs like (4R,6S)- or (4R,6R)-configured derivatives. Stereochemical alignment is critical for binding to HMG-CoA reductase in statin synthesis .

Functional Group Reactivity :

  • Hydroxymethyl : Enhances solubility via hydrogen bonding but requires protection (e.g., acetylation) during synthesis.
  • Formyl : A reactive handle for further derivatization (e.g., condensation reactions) in statin side-chain elongation .
  • Chloromethyl : Enables nucleophilic displacement (e.g., substitution with cyanide to form nitriles) but raises safety concerns .

Synthesis Efficiency :

  • The formyl derivative benefits from polymer-supported TEMPO oxidation, which simplifies purification and improves yield compared to traditional methods .
  • Acetoxymethyl analogs are synthesized under mild acidic conditions, favoring scalability .

Applications: Statin intermediates (target, formyl, chloromethyl) are pivotal in rosuvastatin and atorvastatin production . Aminoethyl and difluoroacetamido derivatives are tailored for antiplasmodial and trypanocidal activities, showcasing structural versatility .

Regulatory and Safety Considerations: The target compound’s Xn classification underscores the need for stringent safety protocols .

Biologische Aktivität

Rel-tert-butyl 2-((4S,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, commonly referred to as tert-butyl (4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, is a compound of significant interest in pharmaceutical and biochemical research. This article explores its biological activities, applications in drug synthesis, and relevant case studies.

PropertyValue
Molecular FormulaC₁₃H₂₄O₅
Molecular Weight260.33 g/mol
LogP1.6207
PSA64.99 Ų

Biological Activity

Pharmaceutical Applications:
Rel-tert-butyl 2-((4S,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the development of statin drugs aimed at treating hyperlipidemia by inhibiting HMG-CoA reductase activity. Its structural properties allow it to interact with specific biological pathways effectively.

Mechanism of Action:
The compound's mechanism involves the modulation of lipid metabolism and cholesterol synthesis pathways. By mimicking natural substrates or intermediates in these pathways, it can exert regulatory effects on lipid levels in the bloodstream.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Antioxidant Activity:
    Research indicates that tert-butyl (4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate exhibits antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may contribute to its therapeutic potential in various diseases linked to oxidative damage.
  • Anti-inflammatory Effects:
    In vitro studies have demonstrated that the compound can reduce inflammatory markers in cell cultures. This suggests potential applications in treating inflammatory conditions.
  • Antimicrobial Properties:
    Preliminary investigations show that this compound possesses antimicrobial activity against certain bacterial strains, indicating its usefulness in developing new antimicrobial agents.

Case Studies

Case Study 1: Synthesis of Statins
A notable application of Rel-tert-butyl 2-((4S,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is in the synthesis of atorvastatin. The compound acts as a precursor in multi-step synthetic routes that yield high-purity atorvastatin with improved yields compared to traditional methods .

Case Study 2: Cosmetic Formulations
The compound's moisturizing properties have led to its incorporation into various cosmetic formulations. Studies have shown enhanced stability and skin hydration when included in skin care products .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.